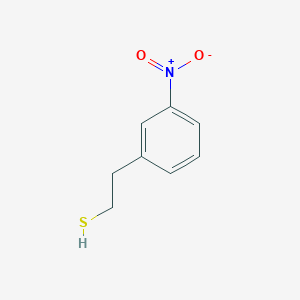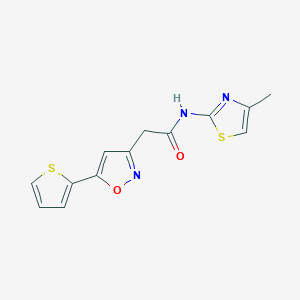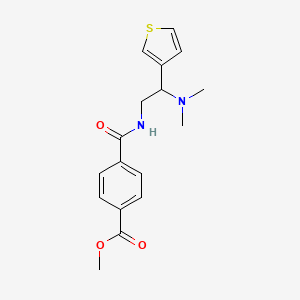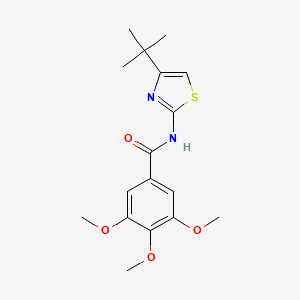![molecular formula C12H19NO3 B2900512 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid CAS No. 848316-26-7](/img/structure/B2900512.png)
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 848316-26-7 . It has a molecular weight of 225.29 and its IUPAC name is 1-[2-(cyclopropylamino)-2-oxoethyl]cyclohexanecarboxylic acid . The compound is typically stored at room temperature and is available in powder form .
Wissenschaftliche Forschungsanwendungen
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid has been used in a variety of scientific research applications, including drug development, organic synthesis, and biochemical and physiological studies. In drug development, this compound has been used as a building block for the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer drugs. In organic synthesis, this compound has been used as a starting material for the synthesis of other organic compounds, such as cyclopropylmethanol, cyclopropylacetaldehyde, and cyclopropylacetic acid. In biochemical and physiological studies, this compound has been used to study the effects of cyclopropylcarbamoylmethyl groups on cellular processes, such as signal transduction, gene expression, and protein folding.
Wirkmechanismus
The mechanism of action of 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid is not well understood. However, it is believed that the cyclopropylcarbamoylmethyl group of this compound interacts with proteins in the cell, leading to changes in their structure and function. These changes can lead to changes in cellular processes, such as signal transduction, gene expression, and protein folding.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that this compound can affect the expression of certain genes, as well as the activity of certain enzymes. In addition, this compound has been shown to inhibit the growth of certain cancer cells and to increase the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid is a useful compound for laboratory experiments due to its versatility and low cost. It is relatively easy to synthesize and can be used in a variety of research applications. However, this compound is not without its limitations. It is not very stable and is prone to decomposition, which can lead to inaccurate results. In addition, this compound is not very soluble in water, making it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid. One potential direction is the development of more efficient and cost-effective synthesis methods for this compound. Another potential direction is the further exploration of the biochemical and physiological effects of this compound, such as its effects on gene expression and protein folding. Additionally, further research could be conducted on the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or antifungal agent. Finally, further research could be conducted on the potential uses of this compound in drug development, such as its use as a building block for the synthesis of pharmaceuticals.
Synthesemethoden
1-[(Cyclopropylcarbamoyl)methyl]cyclohexane-1-carboxylic acid can be synthesized using a variety of methods. The most common method involves the reaction of cyclopropylcarbamoyl chloride with cyclohexanone. This reaction yields this compound and hydrochloric acid as byproducts. Other methods of synthesizing this compound include the reaction of cyclopropylcarbamoyl chloride with cyclohexanol, the reaction of cyclopropylcarbamoyl chloride with cyclohexene, and the reaction of cyclopropylcarbamoyl chloride with cyclohexane.
Safety and Hazards
The compound has been classified with the signal word “Warning” and has hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[2-(cyclopropylamino)-2-oxoethyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c14-10(13-9-4-5-9)8-12(11(15)16)6-2-1-3-7-12/h9H,1-8H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNZANFTXWYQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)NC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[(1Z)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 4-methylbenzoate](/img/structure/B2900439.png)


![1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-4-fluorobenzenesulfonate](/img/structure/B2900446.png)
![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)

![dimethyl 1-[2-(2-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2900450.png)

